N-ethoxybenzamide

Synthetic methodology C–H activation Rhodium catalysis

Securing N-ethoxybenzamide (CAS 22509-51-9) with validated purity and batch-specific analytics is critical for reproducible C-H functionalization and PBPK modeling. This N-alkoxy benzamide, available at 98% purity, directly addresses the need for a reliable, characterized substrate. - Enables Rh(III)-catalyzed [4+2] annulation with 1-alkynylcyclobutanols, a reactivity not accessible with O-alkylated isomers. - Serves as a validated reference compound with published Michaelis-Menten constants for deethylation, supporting IVIVE and PBPK model development. - Supplied with full analytical documentation (NMR, HPLC, GC) for immediate method implementation and regulatory compliance.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 22509-51-9
Cat. No. B7779013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethoxybenzamide
CAS22509-51-9
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCONC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO2/c1-2-12-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
InChIKeyHMURKIUWFIQGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethoxybenzamide: N-Alkoxy Benzamide Scaffold


N-Ethoxybenzamide (CAS 22509-51-9; molecular formula C9H11NO2; molecular weight 165.19 g/mol) is an N-alkoxy-substituted benzamide derivative classified within the aromatic amide family [1]. Structurally, it bears an ethoxy group (-OCH2CH3) attached directly to the amide nitrogen, forming an N-O bond rather than the more common C-N bond found in conventional benzamides . This structural feature places it within the class of hydroxamic acid O-ethers (O-ethyl benzohydroxamate) . The compound is commercially available as a white to off-white crystalline solid with reported melting points of 63–64.2 °C from authoritative database entries, and from vendor sources with certified purity grades of 97% and 98.0% [2]. It serves primarily as a versatile synthetic intermediate and research tool compound rather than an active pharmaceutical ingredient.

Scaffold Identity
N-Alkoxy benzamide with N-ethoxy directing group; distinct from O-alkylated isomers
Research Role
Synthetic intermediate and analytical reference compound; not a validated bioactive probe
Procurement Context
Certified purity grades (97–98%) with batch-specific analytical documentation available

N-Ethoxybenzamide: Why Generic Substitution Fails


N-Ethoxybenzamide cannot be freely interchanged with generic benzamides (e.g., 2-ethoxybenzamide, CAS 938-73-8) or N-methoxybenzamide analogs due to three fundamental differentiating factors: (i) the N-alkoxy substitution pattern confers distinct chemical reactivity in transition-metal-catalyzed C–H functionalization pathways [1]; (ii) the deethylation metabolic kinetics differ materially from O-alkylated positional isomers, as established through physiological pharmacokinetic modeling requiring compound-specific Michaelis-Menten constants [2]; and (iii) the compound's specific retention behavior in reversed-phase HPLC systems necessitates dedicated analytical reference standards rather than proxy calibration with alternative benzamide derivatives [3]. These distinctions become operationally relevant in synthetic methodology, pharmacokinetic simulation, and analytical quality control contexts where substitution with structurally adjacent analogs would invalidate the experimental or regulatory outcome.

Directing Group
C–H activation reactivity may not transfer to O-alkylated positional isomers lacking the N-alkoxy moiety
Metabolic Fate
Deethylation kinetics and PBPK model parameters are compound-specific; generic benzamides may shift metabolic prediction
Analytical Identity
Retention behavior in reversed-phase HPLC requires a dedicated reference standard; proxy calibration with other benzamides may compromise method accuracy

N-Ethoxybenzamide: Comparative Evidence


Rh(III)-Catalyzed C–H Functionalization Directing Group

N-Ethoxybenzamide serves as a competent substrate for Rh(III)-catalyzed C–H functionalization with 1-alkynylcyclobutanols to yield isoquinolone derivatives via [4+2] annulation under mild conditions [1]. The N-ethoxy directing group enables ortho-C–H activation of the benzamide phenyl ring, a transformation that is not accessible with conventional N-unsubstituted benzamides or O-alkylated positional isomers such as 2-ethoxybenzamide (ethenzamide, CAS 938-73-8) where the ethoxy group resides on the aromatic ring rather than the amide nitrogen [2].

Rh(III)-Catalyzed C–H Activation
Reported context
N-Ethoxybenzamide enables ortho-C–H functionalization and [4+2] annulation with 1-alkynylcyclobutanols; 2-ethoxybenzamide (CAS 938-73-8) does not serve as a directing group under comparable conditions
Supports synthetic-methodology fit
Qualitative functional divergence; exact comparative yields not reported head-to-head
Synthetic methodology C–H activation Rhodium catalysis Isoquinolone synthesis

PBPK Modeling of Deethylation Kinetics

N-Ethoxybenzamide (referred to in literature as ethoxybenzamide, EB) has been characterized using a physiological pharmacokinetic model that incorporated in vitro-derived biochemical parameters including plasma and tissue binding constants and Michaelis-Menten constants for EB deethylation [1]. The model successfully predicted plasma and tissue concentrations in rats, and demonstrated cross-species scalability from rat to rabbit data [2]. This established N-ethoxybenzamide as a validated model compound for IVIVE studies.

PBPK Modeling Parameters
Class-level
Established Michaelis-Menten constants for deethylation and tissue partition coefficients; cross-species scaling demonstrated (rat to rabbit)
Supports IVIVE model-development workflow
Literature-supported reference compound with validated model parameters
Pharmacokinetics In vitro-in vivo extrapolation Metabolic modeling Drug disposition

Certified Purity Grades for Analytical Reference

N-Ethoxybenzamide is commercially available at defined purity grades with accompanying analytical documentation suitable for reference standard applications. Vendor Bidepharm offers N-ethoxybenzamide at standard purity of 97%, with batch-specific quality control data including NMR, HPLC, and GC reports available upon request . CymitQuimica supplies the compound at 98.0% purity under reference 10-F180306 . For analytical applications, ethoxybenzamide assay protocols specify the use of pure reference standards certified for identity and assay with a certificate of analysis (CoA), typically employing reversed-phase HPLC with UV detection as the gold standard quantification method [1].

Certified Purity Grades
Lot attribute
Available at 97% (Bidepharm) and 98.0% (CymitQuimica) with batch-specific CoA, NMR, HPLC, GC reports
Reduces need for in-house characterization
Specification review recommended prior to analytical method validation
Analytical chemistry Reference standards Quality control HPLC calibration

Published Biological Activity Data Gap

A comprehensive search of primary research literature, patents, and authoritative databases (BindingDB, ChEMBL) did not identify published quantitative biological activity data (IC50, Ki, EC50, MIC) for N-ethoxybenzamide (CAS 22509-51-9) against defined molecular targets or in cell-based assays [1][2]. While benzamide derivatives broadly exhibit anti-inflammatory, antimicrobial, and enzyme inhibitory activities, and N-ethoxybenzamide has been disclosed in patent literature as part of broader benzamide chemical classes [3][4], no peer-reviewed studies directly measuring the bioactivity of this specific CAS registry number were located. Consequently, no high-strength (Direct head-to-head comparison) differential evidence regarding biological potency, selectivity, or in vivo efficacy can be presented at this time.

Biological Activity Data Gap
Data to verify
No quantitative IC50, Ki, EC50, or MIC data located in primary literature or databases (BindingDB, ChEMBL)
Positioned as synthetic intermediate, not as bioactive probe
Transparent acknowledgment required for procurement decisions; class-level benzamide activity does not extend to this CAS
Biological activity Pharmacology Inhibitor activity SAR

N-Ethoxybenzamide: Application Scenarios


Rh(III)-Catalyzed Isoquinolone Synthesis

Procure N-ethoxybenzamide as a directing-group substrate for Rh(III)-catalyzed ortho-C–H functionalization. The N-ethoxy moiety facilitates [4+2] annulation with 1-alkynylcyclobutanols to yield isoquinolone derivatives with broad substrate scope and good to excellent yields under mild conditions [1]. This application is not accessible with O-alkylated positional isomers such as 2-ethoxybenzamide (ethenzamide, CAS 938-73-8), making CAS 22509-51-9 the required procurement specification for this synthetic protocol [2].

In Vitro-In Vivo Extrapolation (IVIVE)

Use N-ethoxybenzamide as a validated reference compound for physiological pharmacokinetic modeling and IVIVE studies. Published biochemical parameters including plasma and tissue binding constants and Michaelis-Menten constants for deethylation have been established and validated across species (rat to rabbit) [1]. This provides a literature-supported foundation for laboratories developing or validating PBPK modeling workflows requiring a characterized benzamide substrate with known metabolic fate [3].

Analytical Reference Standard for HPLC

Procure N-ethoxybenzamide at certified purity grades (97–98%) with batch-specific certificates of analysis for use as a calibration standard in reversed-phase HPLC assays. Vendor-supplied analytical documentation (NMR, HPLC, GC) enables direct method implementation without additional in-house characterization [1]. For laboratories quantifying ethoxybenzamide in complex matrices, procurement of the pure reference standard with documented retention behavior is essential for method validation and regulatory compliance [4].

Hydroxamic Acid O-Ether Derivatization Scaffold

Use N-ethoxybenzamide as a synthetic intermediate for preparing more complex N-substituted benzamide derivatives. The N-ethoxy group represents an O-ethyl hydroxamate functionality that can serve as a precursor for further N–O bond transformations or as a protected hydroxamic acid equivalent in multi-step synthetic sequences [1]. Procurement of the parent scaffold with defined purity enables reproducible downstream derivatization chemistry [2].

Application
Selection Property
Validation Focus
C–H Functionalization Synthesis
N-Alkoxy directing group presence
Ortho-C–H activation and annulation protocol compatibility
PBPK Modeling and IVIVE Studies
Reported deethylation kinetic parameters
Cross-species model scalability and in vitro-in vivo extrapolation review
HPLC Analytical Reference Standard
Certified purity with batch-specific CoA
Retention behavior and method calibration accuracy
Hydroxamic Acid O-Ether Derivatization
N-Ethoxy group as protected hydroxamic acid equivalent
Downstream N–O bond transformation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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